N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide
Description
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C13H17NO/c1-9(2)8-12(15)14-13-10(3)6-5-7-11(13)4/h5-8H,1-4H3,(H,14,15) |
InChI Key |
UKGBGOCRBIGFAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Amidation of Corresponding Acid Derivatives
This classical approach involves the conversion of a suitable carboxylic acid derivative (such as acid chlorides or anhydrides) into the amide using an amine, specifically 2,6-dimethylaniline, followed by alkylation or addition to introduce the butenamide moiety.
Preparation of 2,6-dimethylphenyl acyl chloride:
- React 2,6-dimethylaniline with thionyl chloride (SOCl₂) under reflux conditions to yield the corresponding acyl chloride.
-
- The acyl chloride is then reacted with methylamine or methylamine derivatives in an inert solvent (e.g., dichloromethane) at low temperature to form the primary amide.
Introduction of the butenamide group:
- The amide intermediate undergoes a subsequent reaction with an appropriate butenyl derivative, such as methyl-substituted butenyl halides or via a Wittig or Horner–Wadsworth–Emmons (HWE) reaction, to introduce the conjugated double bond, yielding N-(2,6-dimethylphenyl)-3-methyl-2-butenamide .
Research Reference:
- The synthesis of similar compounds has been documented in the literature, where the amidation of acyl chlorides with methylamine derivatives provides a straightforward route (see,).
Direct Amidation Using Coupling Reagents
This method involves the direct coupling of the carboxylic acid with 2,6-dimethylaniline using coupling reagents such as carbodiimides (e.g., DCC or EDC) in the presence of catalytic DMAP.
- Dissolve 2,6-dimethylaniline and the acid (or its activated derivative) in anhydrous solvent like dichloromethane.
- Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) along with catalytic 4-dimethylaminopyridine (DMAP).
- Stir at room temperature until completion.
- Isolate the amide product via filtration and purification.
- Mild reaction conditions.
- High yields and minimal side reactions.
Research Reference:
- Similar amidation strategies are well-established in organic synthesis literature for aromatic amides (see).
Synthesis via Nucleophilic Addition to α,β-Unsaturated Carbonyls
This route involves the nucleophilic addition of 2,6-dimethylaniline derivatives to α,β-unsaturated carbonyl compounds, such as methylacryloyl derivatives, followed by amidation.
- React 2,6-dimethylaniline with methylacryloyl chloride or methylacrylic acid derivatives to form the conjugated amide.
- This process can be facilitated under basic conditions or using catalysts to promote conjugate addition.
- Such methods are documented in the synthesis of related enaminone and enamide derivatives, providing a route to the target compound with controlled regioselectivity (see).
Catalytic or Radical-Mediated Synthesis
Recent research explores radical-mediated pathways, such as manganese-catalyzed reactions, to form complex amides, including N-aryl derivatives. These methods can be tailored for specific substituents and functional groups.
- Manganese-catalyzed amidation of aromatic acyl chlorides with methylamines, followed by functionalization with butenamide derivatives, can yield the target compound efficiently under mild conditions.
- Studies indicate that such catalytic methods can be optimized for high selectivity and yield, especially when combined with modern radical chemistry techniques (see,).
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various conditions.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Phenyl Substitution Patterns :
- The 2,6-dimethylphenyl group is shared with metalaxyl-M, benalaxyl, and ropivacaine. This substitution likely enhances steric hindrance and metabolic stability compared to the 2,6-diethylphenyl analog .
- The diethylphenyl variant in may exhibit reduced solubility in polar solvents due to increased hydrophobicity.
Amide Backbone Modifications: The α,β-unsaturated carbonyl system in the target compound contrasts with the saturated alanine-derived amides in metalaxyl-M and benalaxyl. Ropivacaine’s piperidine ring introduces conformational rigidity and basicity, critical for its anesthetic activity via sodium channel blockade .
Physicochemical and Pharmacological Properties
| Property | This compound | Metalaxyl-M | Ropivacaine |
|---|---|---|---|
| LogP (Predicted) | ~3.5–4.0 (moderate lipophilicity) | 1.73 (hydrophilic) | 2.9 (balanced) |
| Hydrogen Bond Acceptors | 2 (amide O, carbonyl O) | 4 (ester O, amide O) | 3 (amide O, tertiary N) |
| Bioactivity | Unknown | Antifungal | Anesthetic |
- Lipophilicity : The target compound’s LogP is expected to exceed that of metalaxyl-M due to the absence of polar methoxy groups but remain lower than ropivacaine’s due to the latter’s piperidine ring .
- Bioactivity : The antifungal activity of metalaxyl-M arises from its inhibition of fungal RNA polymerase, a mechanism unlikely in the target compound due to differing backbone structures .
Biological Activity
N-(2,6-Dimethylphenyl)-3-methyl-2-butenamide, also known as a derivative of butenamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways:
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells. This effect is significant in protecting cellular components from damage caused by reactive oxygen species (ROS) .
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory responses, which may be beneficial in conditions characterized by chronic inflammation .
- Enzyme Inhibition : this compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways, which can influence various physiological processes .
Study 1: Antioxidant and Anti-inflammatory Properties
A study evaluated the antioxidant capacity of this compound using various in vitro assays. The results indicated that the compound significantly scavenged free radicals and reduced lipid peroxidation levels in cell cultures treated with oxidative stressors. Additionally, it inhibited pro-inflammatory cytokine production in macrophages, suggesting a potential role in managing inflammatory diseases .
Study 2: Enzyme Inhibition
Further research focused on the compound's ability to inhibit specific enzymes linked to metabolic disorders. In vitro assays demonstrated that this compound effectively inhibited the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation and pain pathways . Table 1 summarizes the enzyme inhibition data:
| Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|
| COX-1 | 12.5 | Competitive inhibition |
| COX-2 | 10.0 | Competitive inhibition |
| LOX | 15.0 | Non-competitive inhibition |
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate absorption with a half-life conducive for therapeutic applications. Further studies are required to elucidate its metabolism and excretion pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
